(6-碘吡啶-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

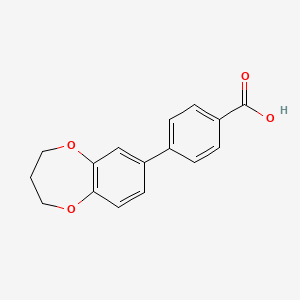

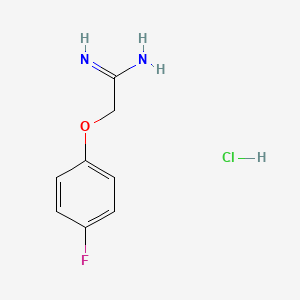

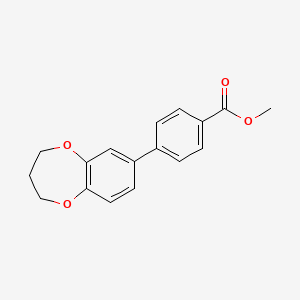

“(6-Iodopyridin-2-yl)methanol” is a chemical compound with the empirical formula C6H6INO . It has a molecular weight of 235.02 and is typically in solid form . This compound is often used in early discovery research .

Molecular Structure Analysis

The molecular structure of “(6-Iodopyridin-2-yl)methanol” can be represented by the SMILES stringOCc1cccc(I)n1 . The InChI key for this compound is VUEZKKXLCULZHG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“(6-Iodopyridin-2-yl)methanol” is a solid compound . It has a molecular weight of 235.02 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Synthesis and Structural Characterization

Synthesis of Complex Compounds : A study by Percino et al. (2005) focused on the synthesis of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This process yielded a symmetrical molecule with intramolecular hydrogen bonds, contributing to the understanding of crystal structure stabilization in related compounds (Percino et al., 2005).

Crystal Structure Analysis : Another study by Percino et al. (2007) examined the co-crystal structure of compounds synthesized from 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol. This research contributed to the understanding of crystal structures and their formation in solvent- and catalyst-free reactions (Percino et al., 2007).

Coordination Chemistry and Catalysis

Formation of Helicates and Polymers : Telfer et al. (2008) explored the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts, leading to the formation of helicates, boxes, and polymers. This study provides insights into the role of hydrogen bonding in the formation of complex structures (Telfer et al., 2008).

Analysis of Co-ordination Geometries : Research by Knight et al. (2010) on the synthesis of the ligand tris(2,2'-bipyrid-6-yl) methanol showed its ability to form complexes with transition metals, contributing to the understanding of co-ordination geometries in metal complexes (Knight et al., 2010).

Methanol-Based Studies and Applications

Methanol as a Chemical Feedstock : Research by Moran et al. (2011) highlighted the use of methanol in direct C–C coupling with allenes, showcasing its potential as a renewable chemical feedstock in fine chemical synthesis (Moran et al., 2011).

Methanol in Biomembrane and Proteolipid Studies : A study by Nguyen et al. (2019) demonstrated the impact of methanol on lipid dynamics, providing insights relevant to the study of transmembrane proteins and biological membranes (Nguyen et al., 2019).

Catalysis of Methanol Oxidation : Niu et al. (2016) conducted research on the electro-catalyzing of methanol oxidation, contributing to the development of green fuel cells and high-performance catalytic materials (Niu et al., 2016).

pKa Prediction in Methanol : Miguel et al. (2014) investigated the performance of continuum solvation models in methanol for pKa prediction, which is relevant to chemical reaction studies in methanol as a solvent (Miguel et al., 2014).

Methanol Metabolism in Microorganisms : Witthoff et al. (2015) engineered Corynebacterium glutamicum for methanol metabolism, providing a basis for developing biotechnological processes using methanol as an auxiliary substrate (Witthoff et al., 2015).

安全和危害

属性

IUPAC Name |

(6-iodopyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEZKKXLCULZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640058 |

Source

|

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Iodopyridin-2-yl)methanol | |

CAS RN |

851102-41-5 |

Source

|

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)

![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)